4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Description
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol is a heterocyclic compound featuring a pyridine core substituted with a dimethylamino group (-N(CH₃)₂) at position 2, a trifluoromethyl (-CF₃) group at position 5, and a phenolic hydroxyl (-OH) at position 4 of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₃F₃N₂O, with a molecular weight of 282.27 g/mol . The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-3-5-11(20)6-4-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGVWWLAYAMFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Trifluoromethyl Group
The trifluoromethyl group at the 5-position of the pyridine ring is commonly introduced using trifluoromethylation reagents or by starting from trifluoromethyl-substituted pyridine precursors. For example, 2-chloro-5-(trifluoromethyl)pyridin-4-amine derivatives have been prepared using halogenation and subsequent amination steps under controlled conditions.
Installation of the Dimethylamino Group
The 2-dimethylamino substitution on the pyridine ring is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) by dimethylamine or via reductive amination methods. For instance, reactions involving amine nucleophiles with halogenated pyridine intermediates in polar aprotic solvents at elevated temperatures have been reported to yield the desired dimethylamino-substituted pyridines.
Coupling with Phenol
The key step in preparing this compound is the formation of the bond between the pyridine ring and the phenol moiety at the 4-position of the phenol.
Suzuki-Miyaura Cross-Coupling
A common method involves Suzuki coupling of a boronic acid derivative of phenol with a halogenated pyridine intermediate. For example, 2,4-dichloropyrimidine derivatives were subjected to Suzuki coupling with pyridyl boronic acids to form C-C bonds with high regioselectivity and yields around 80%. Similar strategies can be adapted for pyridine-phenol coupling.
One-Pot Three-Component Reactions Under Solvent-Free Conditions
An alternative and efficient preparation method reported involves a three-component, one-pot synthesis using aromatic aldehydes, heteroaryl amines, and phenols under solvent-free conditions at about 80°C. This method yields pyridylaminoalkyl phenols with good to high yields (30-120 min reaction time) without acid catalysts, offering an environmentally friendly and straightforward approach.
Direct Nucleophilic Aromatic Substitution
In some cases, direct substitution of halogenated pyridine derivatives by phenol under basic conditions can be used to form the C-O bond, although this is less common for the C-C bond formation required here.
Detailed Reaction Conditions and Yields
Purification and Characterization
- Flash chromatography using silica gel columns (e.g., RediSep Rf) with gradient elution (0-100% ethyl acetate/hexanes) is commonly employed to purify the crude product.
- Characterization typically involves NMR (1H, 13C), mass spectrometry (HRMS or LRMS), and IR spectroscopy to confirm the structure and purity.
Research Findings and Comparative Analysis
- The Suzuki coupling approach provides high yields and regioselectivity but requires palladium catalysts and longer reaction times (up to 20 hours).
- The solvent-free three-component method offers a rapid, catalyst-free alternative with good yields and is advantageous for green chemistry applications.
- The choice of method depends on available starting materials, desired scale, and environmental considerations.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed C-C bond formation | High yield, regioselective | Requires expensive catalyst, longer reaction time |
| One-Pot Three-Component Reaction | Solvent-free, catalyst-free | Environmentally friendly, fast | May have limited substrate scope |
| Nucleophilic Substitution | Direct substitution on halogenated pyridines | Simple reagents | Less common for C-C bond formation |
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Positional Isomers
- 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol: This positional isomer shifts the phenolic hydroxyl to position 3 on the phenyl ring. Despite sharing the same molecular formula and weight (282.27 g/mol), its distinct substitution pattern may alter solubility, hydrogen-bonding capacity, and interactions with biological targets.
- 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde: Replacing the phenolic -OH with an aldehyde group increases the molecular weight to 294.28 g/mol and introduces electrophilic reactivity. The aldehyde group enables nucleophilic addition reactions, distinguishing it from the phenol derivative in synthetic applications and metabolic pathways .
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol and analogs with varying substituents:
Biological Activity
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, also known by its CAS number 1311278-20-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C14H13F3N2O, with a molecular weight of 282.26 g/mol. The compound features a trifluoromethyl group and a dimethylamino group attached to a pyridine ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3N2O |
| Molecular Weight | 282.26 g/mol |
| Predicted Boiling Point | 388.5 ± 42.0 °C |
| Density | 1.295 ± 0.06 g/cm³ |
| pKa | 7.97 ± 0.15 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated derivatives of pyridine have shown enhanced inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The introduction of trifluoromethyl groups can increase lipophilicity and thus improve cellular uptake, potentially leading to better therapeutic outcomes .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it may act as an inhibitor of HDAC1-3, which are implicated in various cancers. The structural modifications introduced by the dimethylamino and trifluoromethyl groups enhance its interaction with these targets .
Case Studies
- Inhibition of HDACs : A study investigated the effects of fluorinated pyridine derivatives on HDAC inhibition, revealing that certain substitutions can lead to increased potency against specific isoenzymes . This suggests that this compound could be further explored for its anticancer potential.
- Toxicity Profiles : In vivo studies have demonstrated favorable safety profiles for similar compounds with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . This is critical for the development of new therapeutic agents.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary data suggest that compounds with similar structures exhibit sufficient oral bioavailability and clearance rates conducive to effective dosing regimens .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol to improve yield and purity?
- Methodological Answer : Utilize regioselective coupling reactions guided by steric and electronic effects of substituents. For pyridine derivatives, Suzuki-Miyaura cross-coupling has been effective for aryl-aryl bond formation . Monitor reaction progress via HPLC or LC-MS to isolate intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity. Thermal stability data (e.g., mp 287.5–293.5°C from similar trifluoromethyl-pyridines) suggests reflux conditions should not exceed 250°C .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : and NMR to confirm dimethylamino and trifluoromethyl groups .
- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., pyridine ring substitution patterns) using single-crystal diffraction (mean C–C bond deviation <0.005 Å) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected m/z ~316.3 for ) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : The phenol and dimethylamino groups confer partial polarity. Pre-solubilize in DMSO (≤1% v/v) for in vitro studies, noting that trifluoromethyl groups may reduce aqueous solubility. For in vivo work, use co-solvents like PEG-400 or cyclodextrins . Validate solubility via dynamic light scattering (DLS) to prevent aggregation artifacts .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking simulations : Use Schrödinger Glide or AutoDock Vina with force fields parameterized for fluorine (e.g., CGenFF).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on trifluoromethyl hydrophobic interactions .
- QSAR models : Train on pyridine derivatives with known bioactivity (e.g., IC datasets) to prioritize synthetic analogs .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to compare EC values adjusted for cell viability assays (e.g., MTT vs. ATP-lite) .
- Metabolic profiling : LC-MS/MS to quantify intracellular metabolite interference (e.g., phenol red or serum components) .
- Transcriptomic analysis : RNA-seq on resistant vs. sensitive lines to identify efflux pumps (e.g., ABC transporters) or detox pathways .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer :
- Photodegradation assays : Expose to UV-C light (254 nm) in aqueous buffers; track degradation via HPLC-UV and identify byproducts using HRMS .
- Soil microcosms : Use -labeled compound to quantify mineralization rates and bound residues under aerobic/anaerobic conditions .
- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC for Daphnia) using fragment-based models for trifluoromethyl and pyridine motifs .
Data Interpretation & Validation
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer :
- Parameter refinement : Adjust logP and pKa values in software like ADMET Predictor™ using experimental solubility (e.g., shake-flask method) .
- CYP inhibition assays : Test hepatic microsomes to validate computational CYP3A4/2D6 inhibition risks .
- Tissue distribution studies : Radiolabel the compound for whole-body autoradiography in rodent models .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Target putative receptors/pathways identified via phosphoproteomics .
- SPR/BLI : Measure binding kinetics (k/k) for target proteins immobilized on biosensors .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for MS identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
